molecular formula C13H23ClN2O2 B2922233 tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride CAS No. 1864003-51-9

tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride

Cat. No.: B2922233
CAS No.: 1864003-51-9
M. Wt: 274.79
InChI Key: VVDCUGIMFJWEMQ-NIQYDHDSSA-N
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Description

tert-Butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5210~2,6~]decane-4-carboxylate hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common synthetic route starts with the preparation of the tricyclic core through a series of cyclization reactions. The tert-butyl group is introduced using tert-butyl esters, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating neurological disorders due to its interaction with neurotransmitter systems .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride lies in its tricyclic structure and the presence of diaza groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-9(7-15)11-5-4-10(8)14-11;/h8-11,14H,4-7H2,1-3H3;1H/t8-,9+,10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCUGIMFJWEMQ-NIQYDHDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H]3CC[C@@H]([C@H]2C1)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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